molecular formula C10H8Cl8 B13842010 (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane

(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane

Cat. No.: B13842010
M. Wt: 411.8 g/mol
InChI Key: OEJNXTAZZBRGDN-CLNIBBBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[221]heptane is a highly chlorinated organic compound It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane typically involves multiple steps of chlorination and cyclization. The starting material is often a simpler bicyclic compound, which undergoes successive chlorination reactions under controlled conditions. The reaction conditions usually involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like iron(III) chloride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives, often using reducing agents like lithium aluminum hydride.

    Oxidation Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while reduction typically produces less chlorinated bicyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane is used as a precursor for synthesizing other complex organic molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential use as a pharmacophore in drug design. Its rigid structure and multiple reactive sites allow for the development of novel therapeutic agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals, including advanced materials and polymers. Its high chlorine content makes it useful in applications requiring flame retardancy and chemical resistance.

Mechanism of Action

The mechanism of action of (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved often include nucleophilic attack on the chlorinated carbons, leading to the formation of new chemical bonds and the release of chloride ions.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorocyclopentadiene: Another highly chlorinated compound with a different ring structure.

    Hexachlorobenzene: A chlorinated aromatic compound with similar reactivity but different structural properties.

Uniqueness

(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of multiple chloromethyl groups. This combination imparts distinct chemical properties, such as increased rigidity and reactivity, which are not found in simpler chlorinated compounds.

Properties

Molecular Formula

C10H8Cl8

Molecular Weight

411.8 g/mol

IUPAC Name

(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C10H8Cl8/c1-4-7(2-11,3-12)9(16)6(14)5(13)8(4,15)10(9,17)18/h5-6H,1-3H2/t5-,6?,8-,9+/m1/s1

InChI Key

OEJNXTAZZBRGDN-CLNIBBBBSA-N

Isomeric SMILES

C=C1[C@]2([C@@H](C([C@](C1(CCl)CCl)(C2(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.